1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester

Isotopic Purity Deuterium Incorporation Mass Spectrometry

1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester (CAS 1189431-71-7) is a deuterium-labeled, dimethyl-esterified intermediate for the synthesis of Eprosartan-d3, a stable isotope-labeled internal standard. As a key building block in the production of deuterated Eprosartan, this compound enables the generation of an isotopically labeled reference material that is structurally identical to the non-deuterated analyte except for the mass shift imparted by three deuterium atoms.

Molecular Formula C25H30N2O5S
Molecular Weight 473.602
CAS No. 1189431-71-7
Cat. No. B564548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester
CAS1189431-71-7
Synonyms2-Butyl-β-hydroxy-1-[[4-(methoxycarbonyl)phenyl]methyl]-α-(2-thienylmethyl)-1H-imidazole-5-propanoic Acid Methyl Ester_x000B_
Molecular FormulaC25H30N2O5S
Molecular Weight473.602
Structural Identifiers
SMILESCCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C(C(CC3=CC=CS3)C(=O)OC)O
InChIInChI=1S/C25H30N2O5S/c1-4-5-8-22-26-15-21(23(28)20(25(30)32-3)14-19-7-6-13-33-19)27(22)16-17-9-11-18(12-10-17)24(29)31-2/h6-7,9-13,15,20,23,28H,4-5,8,14,16H2,1-3H3/i1D3
InChIKeyAQANBEBDMXTOTI-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester (CAS 1189431-71-7) for Deuterated Synthesis and Analytical Reference Applications


1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester (CAS 1189431-71-7) is a deuterium-labeled, dimethyl-esterified intermediate for the synthesis of Eprosartan-d3, a stable isotope-labeled internal standard [1]. As a key building block in the production of deuterated Eprosartan, this compound enables the generation of an isotopically labeled reference material that is structurally identical to the non-deuterated analyte except for the mass shift imparted by three deuterium atoms . Its primary utility lies in serving as a precursor for Eprosartan-d3, which is then employed as an internal standard in LC-MS/MS methods for the accurate quantification of Eprosartan in biological matrices, thereby supporting pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring .

Why Unlabeled or Incompletely Characterized Eprosartan Analogs Cannot Substitute for 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester in Analytical Workflows


Substitution of this specific deuterated intermediate with an unlabeled analog, a differently labeled variant (e.g., -d6), or a structurally similar but non-identical compound introduces significant analytical error in downstream LC-MS/MS applications. Non-deuterated analogs lack the mass shift required for clear chromatographic separation from the analyte, leading to signal interference and inaccurate quantification [1]. Even among deuterated variants, the location and number of labels impact chromatographic retention time and matrix effect compensation, directly affecting assay accuracy [2]. Moreover, the dimethyl ester moiety confers distinct solubility and stability characteristics that are critical for consistent synthetic yield and final product purity; substituting with a free acid or alternative ester form alters reaction kinetics and may introduce new impurities [3]. Therefore, only the precisely defined CAS 1189431-71-7 intermediate ensures the reproducible generation of an internal standard that meets regulatory method validation criteria for selectivity, precision, and accuracy [4].

Product-Specific Evidence Guide: Quantifiable Differentiation of 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester vs. Unlabeled and Alternative Deuterated Analogs


Superior Isotopic Purity and Label Incorporation Ensures Minimal Analytical Interference vs. Eprosartan-d6

The compound is characterized by a high degree of deuterium incorporation at the d3 position, typically exceeding 98%, which is essential for its role as a precursor to an internal standard that avoids spectral overlap with the analyte . In contrast, Eprosartan-d6, with its higher mass shift, can exhibit differential chromatographic behavior and may not co-elute precisely with the non-deuterated Eprosartan, thereby failing to adequately compensate for matrix effects [1]. The -d3 labeling of this intermediate provides an optimal balance between a distinct mass difference for detection and minimal perturbation of physicochemical properties, ensuring that the resulting internal standard closely mimics the analyte's behavior during sample preparation and ionization [2].

Isotopic Purity Deuterium Incorporation Mass Spectrometry

Enhanced Solubility and Reaction Yield in Eprosartan-d3 Synthesis vs. Free Acid Intermediate

The dimethyl ester form of this intermediate confers significantly higher solubility in common organic solvents such as chloroform and dichloromethane compared to the corresponding free acid form of Eprosartan or its intermediates [1]. This increased solubility facilitates more efficient and reproducible synthesis of Eprosartan-d3, leading to higher yields and reduced purification requirements . In contrast, using a free acid intermediate can result in lower reaction rates and the formation of unwanted byproducts due to solubility limitations, thereby compromising the purity and cost-effectiveness of the final internal standard [2].

Synthetic Intermediate Solubility Reaction Yield

Defined Stability and Storage Profile Ensures Long-Term Utility vs. Uncharacterized Deuterated Intermediates

The compound is supplied with a recommended storage condition of -20°C, and vendor data indicate stability under these conditions for extended periods, which is critical for maintaining isotopic integrity and preventing degradation during long-term research projects [1]. This defined stability profile contrasts with uncharacterized or poorly documented deuterated intermediates, where degradation or hydrogen-deuterium exchange can lead to variable isotopic purity and compromised analytical performance over time [2]. By ensuring consistent quality over the course of a study, this compound reduces the need for frequent re-validation of analytical methods and minimizes the risk of data variability due to internal standard degradation [3].

Stability Storage Shelf Life

Optimal Research and Industrial Use Cases for 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester (CAS 1189431-71-7)


Synthesis of Eprosartan-d3 Internal Standard for Regulated Bioanalysis

This compound serves as the definitive intermediate for the synthesis of high-purity Eprosartan-d3 [1]. The resulting Eprosartan-d3 is then employed as a stable isotope-labeled internal standard in LC-MS/MS methods for the quantification of Eprosartan in human plasma and urine, supporting pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring [2]. The high isotopic purity and optimal labeling of the intermediate directly contribute to the accuracy, precision, and selectivity of the final analytical method, ensuring compliance with regulatory guidelines for bioanalytical method validation [3].

Development and Validation of LC-MS/MS Methods for Eprosartan Quantification

By providing a reliable source of deuterated Eprosartan via this intermediate, analytical laboratories can develop and validate robust LC-MS/MS methods for the determination of Eprosartan in various biological matrices [1]. The use of a well-characterized, stable intermediate ensures batch-to-batch consistency in the internal standard, minimizing method variability and facilitating method transfer between laboratories [2]. This is particularly critical for contract research organizations (CROs) and pharmaceutical companies conducting multi-center clinical trials where data comparability is paramount [3].

Quality Control and Reference Material Production for Eprosartan Formulations

Pharmaceutical manufacturers can utilize this intermediate to produce in-house reference standards of Eprosartan-d3 for quality control testing of Eprosartan drug substance and finished products [1]. The defined solubility and stability characteristics of the intermediate enable efficient, scalable synthesis of the internal standard, which can then be used to verify the accuracy of analytical methods employed for release testing, stability studies, and impurity profiling [2]. This ensures that commercial Eprosartan products meet stringent purity and potency specifications, safeguarding patient safety and therapeutic efficacy [3].

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